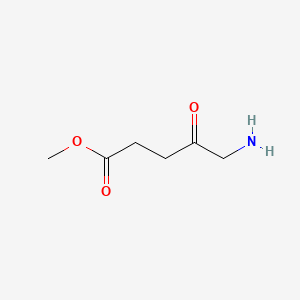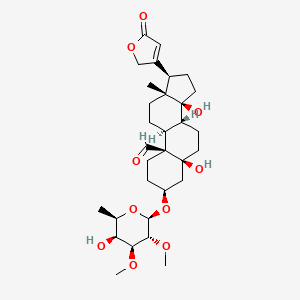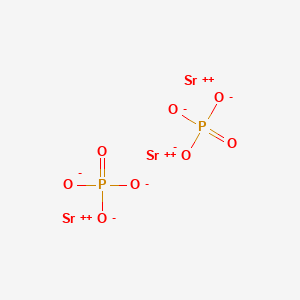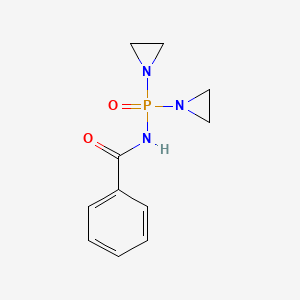
2-丁基-3-(4-羟基苯甲酰基)苯并呋喃
描述
2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a chemical compound with the molecular formula C19H18O3 and a molecular weight of 294.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as Amiodarone Related Compound E .
科学研究应用
2-Butyl-3-(4-hydroxybenzoyl)benzofuran has a wide range of scientific research applications :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a standard in analytical chemistry.
作用机制
Target of Action
It is known that similar compounds can interact with various cellular targets, influencing cell function and behavior .
Mode of Action
2-Butyl-3-(4-hydroxybenzoyl)benzofuran has been found to induce programmed cell death by regulating the ratio of Bax to Bcl-2 and enhancing the activation of caspase-3 . This interaction results in the activation of enzymes such as DNase, leading to the fragmentation of DNA and the initiation of apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell survival and death .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
Result of Action
The primary result of the action of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran is the induction of apoptosis, or programmed cell death . This can lead to the elimination of damaged or abnormal cells, potentially contributing to the treatment of diseases characterized by uncontrolled cell growth .
Action Environment
The action, efficacy, and stability of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells . .
生化分析
Biochemical Properties
2-Butyl-3-(4-hydroxybenzoyl)benzofuran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
2-Butyl-3-(4-hydroxybenzoyl)benzofuran has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis. This modulation can lead to changes in cell survival and proliferation, highlighting the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Butyl-3-(4-hydroxybenzoyl)benzofuran is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran involves a multi-step synthesis process. One common method includes the following steps :
Stirring and Reacting: 1-(4-methoxyphenyl)-1,3-heptanedione, an acrolein dimer, a halogenation reagent, and an acid catalyst are stirred and reacted in an organic solvent at temperatures ranging from 25°C to 100°C for 1 to 8 hours.
Separation: The reaction mixture is then separated to obtain 2-butyl-3-(4-methoxybenzoyl)benzofuran.
Dispersing and Stirring: The obtained product is dispersed in an organic solvent containing an acid catalyst and stirred at temperatures ranging from 0°C to 100°C for 1 to 8 hours to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
Industrial Production Methods
The industrial production of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction parameters to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Butyl-3-(4-hydroxybenzoyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
相似化合物的比较
Similar Compounds
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran: A related compound with similar structural features but different substituents.
2-Butyl-3-(4-methoxybenzoyl)benzofuran: An intermediate in the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.
Uniqueness
2-Butyl-3-(4-hydroxybenzoyl)benzofuran is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications and interactions, making it a versatile compound in research and industrial applications .
属性
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-2-3-7-17-18(15-6-4-5-8-16(15)22-17)19(21)13-9-11-14(20)12-10-13/h4-6,8-12,20H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGKQUXXASLVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200486 | |
| Record name | L-3372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52490-15-0 | |
| Record name | 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52490-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-3372 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052490150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52490-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-3372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butylbenzofuran-3-yl) (4-hydroxyphenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PK1H9HDST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran discussed in the research papers?
A1: The research primarily explores the use of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran as a starting material for synthesizing novel dyes. These dyes, categorized as mordent and disperse heterocyclic dyes, are designed for application on wool and polyester textile fibers [, , ].
Q2: How does the structure of the synthesized dyes affect their color properties?
A2: The studies highlight that variations in the diazo solution of aromatic amines coupled with 2-Butyl-3-(4-hydroxybenzoyl)benzofuran lead to dyes exhibiting different colors [, ]. This suggests that the specific aromatic amine used during synthesis significantly influences the final color of the resulting dye. The UV-visible spectral data analysis supports this observation, demonstrating a relationship between the dye's structure and its color characteristics [, ].
Q3: Beyond color, are there any other noteworthy properties observed in the synthesized dyes?
A3: Interestingly, the research also reveals potential antibacterial properties associated with the synthesized dyes. When applied to chrome-pretreated fabrics, these mordented dyes displayed promising antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Bacillus subtilis [, ]. This finding suggests potential applications of these dyes beyond coloration, extending to areas like textile finishing where antibacterial properties are desirable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)





